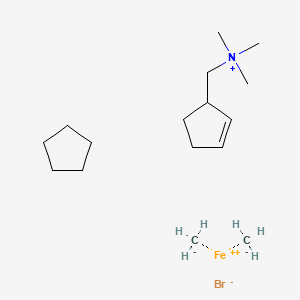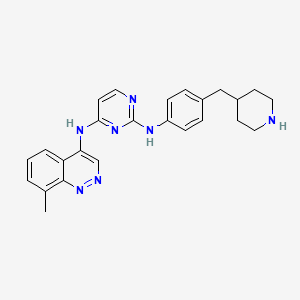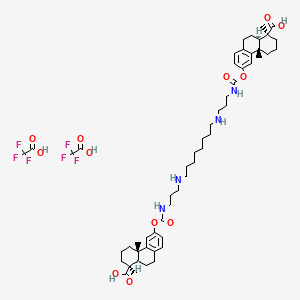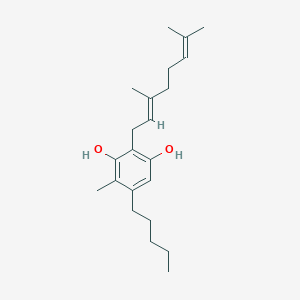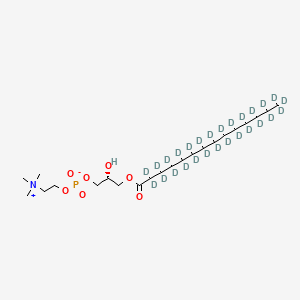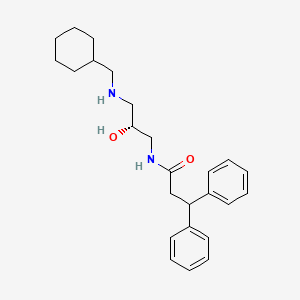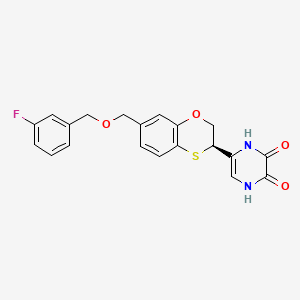
NMDA receptor modulator 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NMDA receptor modulator 6 is a compound that interacts with N-methyl-D-aspartate receptors, which are a type of glutamate receptor in the central nervous system. These receptors play a crucial role in synaptic plasticity, learning, and memory. NMDA receptor modulators are being explored for their potential therapeutic applications in various neurological and psychiatric disorders, including depression, schizophrenia, and neurodegenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor modulator 6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch processing: Utilizing large reactors to carry out the synthesis in a controlled environment.
Continuous flow synthesis: Employing continuous flow reactors for efficient and scalable production.
化学反応の分析
Types of Reactions: NMDA receptor modulator 6 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used.
科学的研究の応用
NMDA receptor modulator 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of NMDA receptors.
Biology: Investigated for its role in modulating synaptic plasticity and neuronal communication.
Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new pharmacological agents targeting NMDA receptors
作用機序
The mechanism of action of NMDA receptor modulator 6 involves its interaction with NMDA receptors, which are ligand-gated ion channels. Upon binding to the receptor, this compound can either enhance or inhibit the receptor’s activity, depending on its specific mode of action. This modulation affects the flow of calcium ions through the receptor, influencing synaptic transmission and plasticity. The molecular targets include the receptor subunits and associated signaling pathways .
類似化合物との比較
NMDA receptor modulator 6 can be compared with other similar compounds, such as:
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Acamprosate: A compound that modulates NMDA receptor activity and is used in the treatment of alcohol dependence.
D-Cycloserine: A partial NMDA receptor agonist explored for its potential in treating anxiety disorders and enhancing cognitive function
Uniqueness: this compound is unique in its specific binding affinity and modulatory effects on NMDA receptors, which may offer distinct therapeutic advantages over other compounds.
特性
分子式 |
C20H17FN2O4S |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
5-[(3R)-7-[(3-fluorophenyl)methoxymethyl]-2,3-dihydro-1,4-benzoxathiin-3-yl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C20H17FN2O4S/c21-14-3-1-2-12(6-14)9-26-10-13-4-5-17-16(7-13)27-11-18(28-17)15-8-22-19(24)20(25)23-15/h1-8,18H,9-11H2,(H,22,24)(H,23,25)/t18-/m0/s1 |
InChIキー |
FIKRDQLFBITRER-SFHVURJKSA-N |
異性体SMILES |
C1[C@H](SC2=C(O1)C=C(C=C2)COCC3=CC(=CC=C3)F)C4=CNC(=O)C(=O)N4 |
正規SMILES |
C1C(SC2=C(O1)C=C(C=C2)COCC3=CC(=CC=C3)F)C4=CNC(=O)C(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



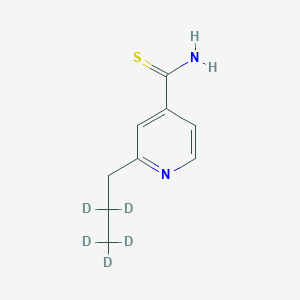
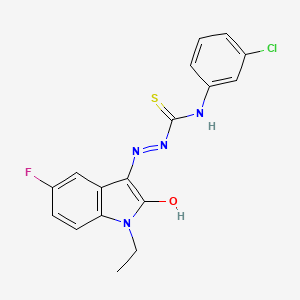
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)
